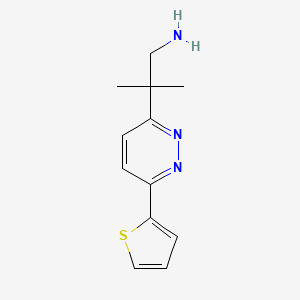

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine

Description

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine is a heterocyclic compound that features a pyridazine ring substituted with a thiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Properties

Molecular Formula |

C12H15N3S |

|---|---|

Molecular Weight |

233.33 g/mol |

IUPAC Name |

2-methyl-2-(6-thiophen-2-ylpyridazin-3-yl)propan-1-amine |

InChI |

InChI=1S/C12H15N3S/c1-12(2,8-13)11-6-5-9(14-15-11)10-4-3-7-16-10/h3-7H,8,13H2,1-2H3 |

InChI Key |

ZTEOFHSVOJKIEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C1=NN=C(C=C1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Diels-Alder reaction, which involves the cyclization of 1,2,3-triazines with 1-propynylamines under neutral conditions . This reaction offers good functional group compatibility and high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyridazines.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

Medicine: Explored for its potential anticancer and antiviral activities.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and microbial pathways.

Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: Similar structure with a pyrimidine ring instead of a pyridazine ring.

2-(Pyridin-2-yl)pyrimidine derivatives: Similar heterocyclic structure with different substituents.

Uniqueness

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine is unique due to its specific combination of a pyridazine ring with a thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₁H₁₃N₃S

- Molecular Weight : 223.31 g/mol

1. Anticancer Activity

Recent studies have indicated that pyridazine derivatives, including 2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine, exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of various pyridazine derivatives against cancer cell lines such as HeLa and MCF7, with IC₅₀ values ranging from 0.49 to 48.0 μM . This suggests that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

2. Antimicrobial Properties

Pyridazine derivatives have been noted for their antimicrobial activities. The compound's structure allows it to interact with bacterial cell membranes, potentially leading to increased permeability and cell death . Research has shown that certain pyridazine compounds can act as effective inhibitors against various pathogens, including resistant strains.

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiophene-containing compounds is well-documented. The presence of a thiophene ring in this compound enhances its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

The biological activity of 2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propan-1-amine can be attributed to its interaction with specific molecular targets:

- Adenosine Receptors : The compound may exhibit selectivity towards adenosine receptors A₁ and A₂A, which play crucial roles in cellular signaling pathways related to inflammation and cancer progression .

- Enzyme Inhibition : It has been suggested that the compound can inhibit protein tyrosine phosphatase 1B (PTP1B), an important target in the regulation of insulin signaling and glucose metabolism .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.